1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran
BL V belongs to the class of organic compounds known as phenylbenzofurans. These are organic aromatic compounds that contain a phenyl group attached to a benzofuran moiety. Benzofuran is a bicyclic compound containing a benzene fused to a furan. BL V is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, BL V is primarily located in the membrane (predicted from logP). Outside of the human body, BL V can be found in mushrooms. This makes BL V a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
146905-24-0
VCID:
VC0178408
InChI:
InChI=1S/C22H16O9/c1-9(23)29-21-17(11-3-5-12(25)6-4-11)19(28)20-18(22(21)30-10(2)24)13-7-14(26)15(27)8-16(13)31-20/h3-8,25-28H,1-2H3
SMILES:
CC(=O)OC1=C(C2=C(C(=C1C3=CC=C(C=C3)O)O)OC4=CC(=C(C=C42)O)O)OC(=O)C
Molecular Formula:
C22H16O9
Molecular Weight:
424.4 g/mol
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran
CAS No.: 146905-24-0
Main Products
VCID: VC0178408
Molecular Formula: C22H16O9
Molecular Weight: 424.4 g/mol
CAS No. | 146905-24-0 |
---|---|
Product Name | 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran |
Molecular Formula | C22H16O9 |
Molecular Weight | 424.4 g/mol |
IUPAC Name | [1-acetyloxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran-2-yl] acetate |
Standard InChI | InChI=1S/C22H16O9/c1-9(23)29-21-17(11-3-5-12(25)6-4-11)19(28)20-18(22(21)30-10(2)24)13-7-14(26)15(27)8-16(13)31-20/h3-8,25-28H,1-2H3 |
Standard InChIKey | YJCDGKMVAYETOP-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=C(C2=C(C(=C1C3=CC=C(C=C3)O)O)OC4=CC(=C(C=C42)O)O)OC(=O)C |
Canonical SMILES | CC(=O)OC1=C(C2=C(C(=C1C3=CC=C(C=C3)O)O)OC4=CC(=C(C=C42)O)O)OC(=O)C |
Appearance | Powder |
Description | BL V belongs to the class of organic compounds known as phenylbenzofurans. These are organic aromatic compounds that contain a phenyl group attached to a benzofuran moiety. Benzofuran is a bicyclic compound containing a benzene fused to a furan. BL V is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, BL V is primarily located in the membrane (predicted from logP). Outside of the human body, BL V can be found in mushrooms. This makes BL V a potential biomarker for the consumption of this food product. |
PubChem Compound | 10002448 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume